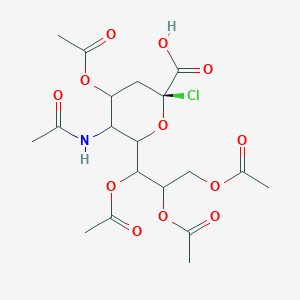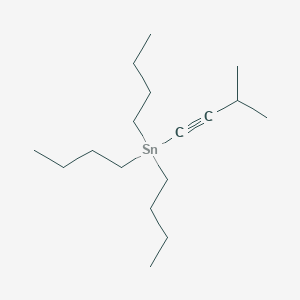
Tributyl(3-methylbut-1-YN-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(3-methylbut-1-YN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon atoms. Organotin compounds are widely used in organic synthesis due to their ability to form stable bonds with carbon and other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-1-YN-1-YL)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with an alkyne under specific conditions. For example, the reaction of tributyltin hydride with 3-methylbut-1-yne in the presence of a catalyst such as tetrabutylammonium fluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(3-methylbut-1-YN-1-YL)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of electrons.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl(3-methylbut-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: this compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which Tributyl(3-methylbut-1-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon and other elements, facilitating various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar applications.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: A related compound with similar chemical properties.
Uniqueness
Tributyl(3-methylbut-1-YN-1-YL)stannane is unique due to its specific structure, which allows for distinct reactivity and applications. Its ability to form stable carbon-tin bonds makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
58064-11-2 |
|---|---|
Molekularformel |
C17H34Sn |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
tributyl(3-methylbut-1-ynyl)stannane |
InChI |
InChI=1S/C5H7.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h5H,2-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
HJGHLQJJPLYQNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
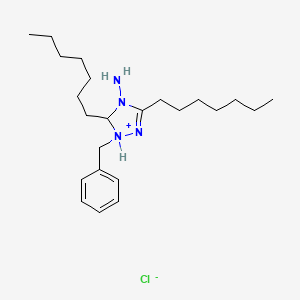
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
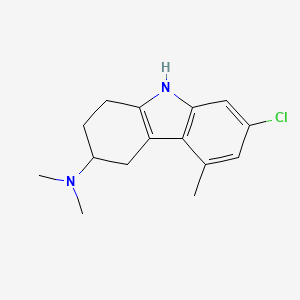
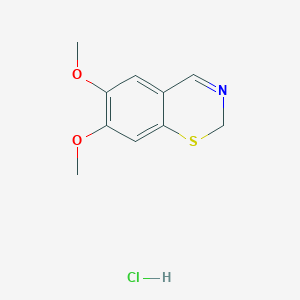
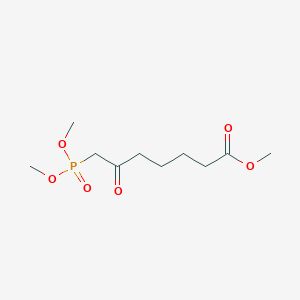

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
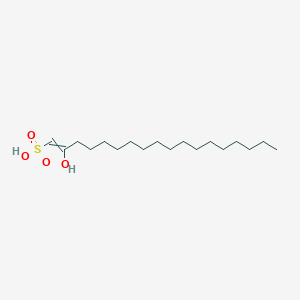
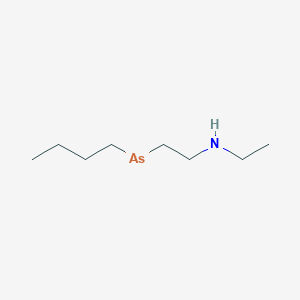
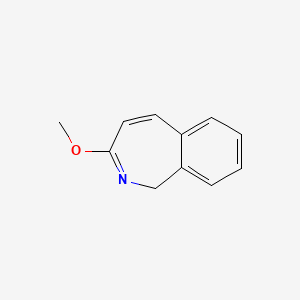
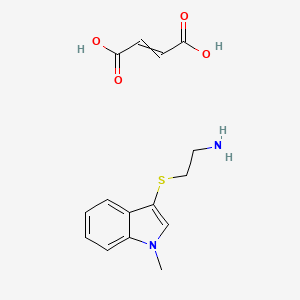
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
